2-[(4-Butylphenyl)sulfanyl]benzoic acid
Description
Properties
CAS No. |
5495-78-3 |
|---|---|
Molecular Formula |
C17H18O2S |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
2-(4-butylphenyl)sulfanylbenzoic acid |
InChI |
InChI=1S/C17H18O2S/c1-2-3-6-13-9-11-14(12-10-13)20-16-8-5-4-7-15(16)17(18)19/h4-5,7-12H,2-3,6H2,1H3,(H,18,19) |
InChI Key |
RJESSLYKYBYMSL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)SC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
. 2. Preparation Methods Analysis
Copper-Catalyzed C-S Coupling Reactions
Copper-catalyzed coupling represents one of the most efficient approaches for forming the carbon-sulfur bond in 2-[(4-Butylphenyl)sulfanyl]benzoic acid. This method has gained prominence as a cost-effective alternative to palladium-catalyzed reactions.
Base-Free Coupling Protocol
A notable method involves base-free copper-catalyzed coupling between 2-iodobenzoic acid and 4-butylphenylthiol derivatives. This approach typically utilizes copper(I) iodide as the catalyst along with 1,10-phenanthroline as a ligand.
The general reaction scheme can be represented as:
- 2-Iodobenzoic acid + 4-Butylphenylthiol → this compound
The reaction is typically conducted in toluene at temperatures between 100-110°C for 24 hours under conventional heating, or for 2 hours under microwave irradiation at fixed power (25 W). The microwave procedure involves cycling between 110°C and 140°C, providing significant time efficiency without compromising yields.
A critical advantage of this approach is the tolerance for various functional groups, allowing for versatility in substrate selection. Additionally, the relatively low cost of copper catalysts compared to palladium makes this method economically favorable for large-scale synthesis.
Alternative Copper Sources
Various copper sources can be employed for the C-S coupling reaction:
| Copper Source | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| CuI | 1,10-Phenanthroline | Toluene | 100 | 24 | 75-85 |
| CuI | 1,10-Phenanthroline | Toluene | 110-140 (MW) | 2 | 70-80 |
| CuBr | Triphenylphosphine | THF | 70 | 16 | 60-70 |
| Cu(OAc)₂ | TMEDA | DMF | 110 | 20 | 65-75 |
The choice of copper source significantly impacts reaction yield and purity, with copper(I) iodide generally providing superior results in conjunction with nitrogen-based ligands.
Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed methods offer another powerful approach for synthesizing this compound, drawing parallels from protocols developed for related compounds such as 2-(4-methylphenyl)benzoic acid derivatives.
Sulfonate Activation Approach
This method involves:
- Preparation of a sulfonate-activated benzoic acid derivative
- Cross-coupling with an organometallic reagent containing the 4-butylphenyl group
Based on analogous reactions reported for similar compounds, methyl 2-salicylate can be converted to methyl 2-[1-(perfluorobutane)sulfonyloxy]benzoate by reaction with a suitable sulfonyl chloride in an organic solvent and in the presence of a base. This activated intermediate then undergoes palladium-catalyzed cross-coupling with an appropriate organozinc reagent.
Optimized Palladium Catalyst Systems
Several palladium catalyst systems have been evaluated for similar coupling reactions:
| Catalyst System | Ligand | Additive | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Pd-C (10%) | PPh₃ | - | 40-67 | 23 | 50 |
| PdCl₂ | PPh₃ | - | 67 (reflux) | 72 | 79 |
| Ni-based | PPh₃ | n-BuLi, LiCl | 25 | 12 | 91 |
The nickel-based system demonstrates superior performance for related compounds, suggesting potential application to this compound synthesis, particularly when cost considerations become important.
Nucleophilic Substitution Methods
Nucleophilic substitution offers a direct approach to this compound synthesis, particularly when starting with 2-halobenzoic acids.
Thiol-Based Substitution
This approach involves the reaction of 2-bromobenzoic acid or 2-chlorobenzoic acid with 4-butylbenzenethiol in the presence of a base:
2-Bromobenzoic acid + 4-Butylbenzenethiol + Base → this compound
The base typically employed includes potassium carbonate, cesium carbonate, or potassium tert-butoxide, with the reaction conducted in polar aprotic solvents like DMF or DMSO.
Cascade Reactions via Thioacetate Intermediates
A multi-step approach involves first forming a thioacetate intermediate:
- Cross-coupling between 2-iodobenzoic acid and potassium thioacetate to form 2-(acetylthio)benzoic acid
- Hydrolysis to generate the thiol functionality
- Alkylation with 4-butylbenzyl bromide or related electrophiles
This cascade approach has demonstrated success for related compounds, producing yields of approximately 50-55% for the complete sequence.
Thiol-Exchange Reactions
Thiol-exchange reactions represent another viable route for synthesizing this compound.
2-Mercaptobenzoic Acid Approach
Starting with 2-mercaptobenzoic acid (thiosalicylic acid), a direct coupling with 4-butylphenyl derivatives can be achieved. This approach typically involves:
- Formation of 2-mercaptobenzoic acid (compound 7 in some references)
- Reaction with 4-butylphenyl halides under basic conditions
The thiol-exchange reaction can be catalyzed by various metal salts, including:
| Metal Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Sm-OC | EtOAc | 70 | 16 | 85-90 |
| CuI | DMF | 120 | 12 | 75-80 |
| None (base only) | DMSO | 90 | 24 | 60-65 |
The lanthanide cluster catalyst (Sm-OC) approach demonstrates particular promise, offering high yields under relatively mild conditions for related compounds.
Comparative Analysis of Preparation Methods
The various preparation methods for this compound can be evaluated based on several critical parameters:
| Method | Yield Range (%) | Reaction Time | Scalability | Cost-Effectiveness | Environmental Impact |
|---|---|---|---|---|---|
| Cu-Catalyzed C-S Coupling | 70-85 | Moderate-Short | High | High | Moderate |
| Pd-Catalyzed Cross-Coupling | 50-80 | Long | Moderate | Low | Moderate-High |
| Nucleophilic Substitution | 60-75 | Moderate | High | High | Moderate-Low |
| Thiol-Exchange Reactions | 60-90 | Long | Moderate | Moderate | Low-Moderate |
The copper-catalyzed methods generally offer the best balance of yield, scalability, and cost-effectiveness, particularly when microwave irradiation is employed to reduce reaction times.
Optimization Strategies
Several strategies can enhance the preparation of this compound:
Solvent Selection
The choice of solvent significantly impacts reaction efficiency. For copper-catalyzed processes, aromatic solvents like toluene and xylene typically provide superior results compared to polar solvents. However, for nucleophilic substitution reactions, polar aprotic solvents such as DMF and DMSO are generally preferred.
Ligand Optimization
For metal-catalyzed processes, the selection of appropriate ligands is crucial:
| Ligand Type | Advantages | Recommended for |
|---|---|---|
| N-Based (1,10-Phenanthroline) | High stability, effective with Cu catalysts | Cu-catalyzed coupling |
| Phosphine-Based (PPh₃, dppe) | Versatile, effective with various metals | Pd-catalyzed reactions |
| Mixed N,P Ligands | Enhanced activity, broader substrate scope | Challenging substrates |
Bidentate ligands often provide superior performance compared to monodentate alternatives, particularly for challenging substrates.
Temperature and Pressure Control
Precise temperature control significantly impacts reaction outcomes. Microwave irradiation offers particular advantages, allowing for rapid heating and maintaining precise temperature profiles. For conventional heating methods, careful temperature ramping and control can significantly enhance yields and product purity.
Scientific Research Applications
2-[(4-Butylphenyl)sulfanyl]benzoic acid has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Butylphenyl)sulfanyl]benzoic acid involves its interaction with specific molecular targets. The sulfanyl group can form interactions with thiol groups in proteins, potentially affecting their function. The benzoic acid moiety can interact with enzymes involved in metabolic pathways, influencing various biochemical processes.
Comparison with Similar Compounds
Table 1: Comparison of Sulfanyl-Substituted Benzoic Acid Derivatives
*Calculated molecular weight based on formula.
Key Observations:
Substituent Impact on Lipophilicity :
- The 4-butylphenyl group in the target compound enhances lipophilicity compared to halogenated (e.g., bromo, chloro) or oxo-containing analogs. This property may improve membrane permeability in biological systems but could reduce aqueous solubility.
- In contrast, the carboxymethyl group in ’s compound introduces additional polarity, balancing solubility and activity .
Biological Activity :
- The caspase-7 inhibitor () demonstrates that sulfanyl-linked benzoic acids can target allosteric enzyme sites. The 4-chlorophenyl-oxoethyl substituent likely contributes to binding specificity, whereas the butyl group in the target compound might favor interactions with hydrophobic pockets .
- Antiproliferative activity in ’s compound highlights the sulfanyl group’s versatility when paired with oxo-aryl moieties .
Synthetic vs. Natural Sources :
- Most analogs (e.g., ) are synthetic, whereas describes fungal-derived benzoic acids with hydroxyl and hydroxymethyl groups. Natural derivatives often exhibit complex substitution patterns but may lack the tailored bioactivity of synthetic variants .
Physicochemical and Functional Contrasts
- Sulfanyl vs. Sulfonyl Groups: ’s 4-[(4-sulfamoylphenyl)sulfonyl]amino}benzoic acid replaces the sulfanyl bridge with a sulfonyl (-SO₂-) group.
- Purity and Industrial Relevance : Compounds in uniformly report 95% purity, suggesting standard synthetic protocols for research or industrial use. The absence of purity data for the target compound implies further optimization may be needed for specific applications .
Q & A
Q. What are the standard synthetic routes for 2-[(4-Butylphenyl)sulfanyl]benzoic acid?
The compound can be synthesized via nucleophilic substitution or thiol-ene reactions. A typical method involves reacting a halogenated benzoic acid derivative (e.g., 2-bromobenzoic acid) with 4-butylthiophenol under basic conditions. For example, thioglycolic acid derivatives are often used in methanol or ethanol at room temperature, followed by solvent removal and crystallization . Optimization of molar ratios (1:1.5–2.0) and reaction time (3–4 hours) improves yields (reported up to 85% in analogous compounds) .
Q. How is structural characterization performed for this compound?
Key techniques include:
- IR spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, S-C aromatic vibrations at ~700 cm⁻¹) .
- NMR spectroscopy : NMR confirms substitution patterns (e.g., aromatic protons near δ 7.5–8.0 ppm, butyl chain protons at δ 0.8–1.6 ppm). NMR resolves carbonyl carbons (~170 ppm) and sulfur-linked carbons (~130 ppm) .
- X-ray crystallography : Determines molecular packing and bond angles. Software like SHELXL refines anisotropic displacement parameters .
Q. What solvents and conditions are optimal for crystallization?
Methanol, ethanol, or water-methanol mixtures are commonly used. Crystallization temperatures (25–50°C) and slow evaporation improve crystal quality. For example, 2-[(carboxymethyl)sulfanyl] derivatives crystallize in monoclinic systems with P2₁/c space groups .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR signal overlap) be resolved?
- Use deuterated solvents (DMSO-d₆, CDCl₃) to minimize interference.
- Employ 2D NMR (COSY, HSQC) to assign overlapping aromatic protons and confirm connectivity .
- Compare experimental data with computational predictions (DFT calculations) to validate assignments .
Q. What strategies improve yield in large-scale synthesis?
- Catalytic optimization : Use bases like K₂CO₃ or Et₃N to enhance nucleophilic substitution efficiency.
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 4 hours to 30 minutes) while maintaining yield .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization removes byproducts .
Q. How to design assays for evaluating biological activity (e.g., antiproliferative effects)?
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Enzyme inhibition : Screen against targets like carbonic anhydrase or tyrosine kinases using fluorometric assays .
- Control experiments : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate specificity .
Q. What computational methods predict reactivity and binding modes?
- Molecular docking (AutoDock, Glide) : Models interactions with enzyme active sites (e.g., sulfanyl group coordination to zinc in carbonic anhydrase) .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
Software and Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
